Cas no 455280-08-7 (3-(4-Chlorophenyl)methoxy-benzenamine)
455280-08-7 structure
Product Name:3-(4-Chlorophenyl)methoxy-benzenamine
Numero CAS:455280-08-7
MF:C13H12ClNO
MW:233.693482398987
MDL:MFCD09036968
CID:840920
PubChem ID:23010256
Update Time:2025-04-19
3-(4-Chlorophenyl)methoxy-benzenamine Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3-((4-Chlorobenzyl)oxy)aniline
- 3-[(4-Chlorobenzyl)oxy]aniline
- Benzenamine, 3-[(4-chlorophenyl)methoxy]-
- 3-[(4-Chlorophenyl)methoxy]-benzenamine
- MFCD09036968
- DB-032414
- 3-[(4-CHLOROPHENYL)METHOXY]ANILINE
- 455280-08-7
- SB81114
- CS-0217396
- L10094
- Benzenamine,3-[(4-chlorophenyl)methoxy]-
- EN300-74194
- AKOS000156425
- SCHEMBL4638746
- 3-(4-Chlorophenyl)methoxy-benzenamine
-
- MDL: MFCD09036968
- Inchi: 1S/C13H12ClNO/c14-11-6-4-10(5-7-11)9-16-13-3-1-2-12(15)8-13/h1-8H,9,15H2
- Chiave InChI: CHDORYQMOGJXJT-UHFFFAOYSA-N
- Sorrisi: ClC1C=CC(=CC=1)COC1C=CC=C(C=1)N
Proprietà calcolate
- Massa esatta: 233.0607417g/mol
- Massa monoisotopica: 233.0607417g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 16
- Conta legami ruotabili: 3
- Complessità: 204
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.3
- Superficie polare topologica: 35.2Ų
Proprietà sperimentali
- Densità: 1.240
3-(4-Chlorophenyl)methoxy-benzenamine Informazioni sulla sicurezza
- Parola segnale:warning
- Dichiarazione di pericolo: H303+H313+H333
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-(4-Chlorophenyl)methoxy-benzenamine Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | C140433-5mg |
3-[(4-Chlorophenyl)methoxy]-benzenamine |
455280-08-7 | 5mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C140433-10mg |
3-[(4-Chlorophenyl)methoxy]-benzenamine |
455280-08-7 | 10mg |
$ 65.00 | 2022-06-06 | ||
| TRC | C140433-50mg |
3-[(4-Chlorophenyl)methoxy]-benzenamine |
455280-08-7 | 50mg |
$ 95.00 | 2022-06-06 | ||
| Enamine | EN300-74194-0.1g |
3-[(4-chlorophenyl)methoxy]aniline |
455280-08-7 | 95% | 0.1g |
$62.0 | 2023-02-12 | |
| Enamine | EN300-74194-0.25g |
3-[(4-chlorophenyl)methoxy]aniline |
455280-08-7 | 95% | 0.25g |
$88.0 | 2023-02-12 | |
| Enamine | EN300-74194-0.5g |
3-[(4-chlorophenyl)methoxy]aniline |
455280-08-7 | 95% | 0.5g |
$164.0 | 2023-02-12 | |
| Enamine | EN300-74194-1.0g |
3-[(4-chlorophenyl)methoxy]aniline |
455280-08-7 | 95% | 1.0g |
$241.0 | 2023-02-12 | |
| Enamine | EN300-74194-2.5g |
3-[(4-chlorophenyl)methoxy]aniline |
455280-08-7 | 95% | 2.5g |
$473.0 | 2023-02-12 | |
| Enamine | EN300-74194-5.0g |
3-[(4-chlorophenyl)methoxy]aniline |
455280-08-7 | 95% | 5.0g |
$701.0 | 2023-02-12 | |
| Enamine | EN300-74194-10.0g |
3-[(4-chlorophenyl)methoxy]aniline |
455280-08-7 | 95% | 10.0g |
$1040.0 | 2023-02-12 |
3-(4-Chlorophenyl)methoxy-benzenamine Letteratura correlata
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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